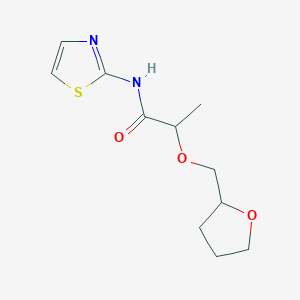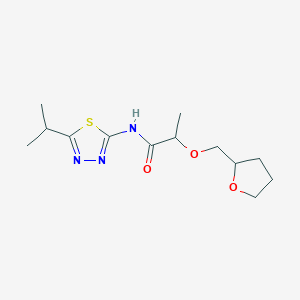![molecular formula C14H13FN2O2 B7531405 N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide](/img/structure/B7531405.png)
N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide, also known as FPA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FPA is a small molecule that has been shown to have promising results in preclinical studies for the treatment of various diseases. In
Mechanism of Action
The mechanism of action of N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide is not fully understood. However, it has been shown to inhibit the activity of a protein called STAT3, which is involved in the regulation of cell growth and survival. Inhibition of STAT3 activity by N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide leads to the inhibition of cancer cell growth and reduction of inflammation.
Biochemical and Physiological Effects:
N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a half-life of approximately 4 hours in rats. N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide has also been shown to have low toxicity in animal studies. However, further studies are needed to determine the safety and efficacy of N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide in humans.
Advantages and Limitations for Lab Experiments
One advantage of N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide is its potential as a therapeutic agent for various diseases. N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide has also been shown to have good pharmacokinetic properties, making it a promising candidate for further development. However, one limitation of N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide is its moderate yield in the synthesis process, which may limit its availability for further studies.
Future Directions
There are several future directions for the research and development of N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide. One direction is to optimize the synthesis process for better yields and to develop more efficient synthetic routes. Another direction is to further investigate the mechanism of action of N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide and its potential therapeutic applications in various diseases. Additionally, studies are needed to determine the safety and efficacy of N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide in humans. Overall, N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
Synthesis Methods
N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the coupling of 3-fluoro-4-pyridin-3-yloxybenzaldehyde with methylamine followed by acetylation of the resulting amine with acetic anhydride. The final product is obtained after purification by column chromatography. The yield of this synthesis method is moderate, and efforts are being made to optimize the process for better yields.
Scientific Research Applications
N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In preclinical studies, N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
properties
IUPAC Name |
N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-10(18)17-8-11-4-5-14(13(15)7-11)19-12-3-2-6-16-9-12/h2-7,9H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLDWZPKZMQSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=C(C=C1)OC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Hydroxycyclohexyl)methyl]-5-pyrrolidin-1-yl-1,3,4-thiadiazole-2-thione](/img/structure/B7531330.png)




![N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiadiazole-5-carboxamide](/img/structure/B7531368.png)



![1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7531388.png)
![N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B7531395.png)
![5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one](/img/structure/B7531397.png)
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(5-methyl-1,3-thiazol-2-yl)urea](/img/structure/B7531399.png)
![4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone](/img/structure/B7531413.png)